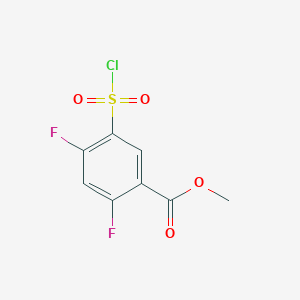

Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate

Description

BenchChem offers high-quality Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-chlorosulfonyl-2,4-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O4S/c1-15-8(12)4-2-7(16(9,13)14)6(11)3-5(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISREXSAILYBAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Safety and Handling of Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate is a reactive intermediate of significant interest in medicinal chemistry and drug discovery, primarily utilized for the synthesis of novel sulfonamide derivatives. Its utility is underscored by the presence of a highly electrophilic sulfonyl chloride moiety and a difluorinated benzene ring, which can impart desirable pharmacokinetic properties to target molecules. However, these same characteristics necessitate a thorough understanding of its chemical reactivity and associated hazards to ensure safe handling and experimental success. This guide provides a comprehensive overview of the safety and handling precautions for Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate, grounded in an understanding of its chemical properties. It offers expert insights into risk mitigation, appropriate personal protective equipment (PPE), emergency procedures, and disposal, tailored for professionals in research and development.

Understanding the Inherent Reactivity and Hazards

Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate is classified as a corrosive and moisture-sensitive compound. The primary hazard stems from the highly electrophilic sulfur atom in the sulfonyl chloride group. This functional group readily reacts with nucleophiles, most notably water, in a vigorous and exothermic hydrolysis reaction.

1.1. Hydrolysis: The Primary Concern

Contact with moisture, including atmospheric humidity, leads to the rapid decomposition of Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate into the corresponding sulfonic acid and hydrochloric acid (HCl) gas.

-

Causality of the Hazard: The generation of corrosive HCl gas upon hydrolysis is a major inhalation hazard, capable of causing severe irritation to the respiratory tract. The resulting sulfonic acid is also corrosive. The exothermic nature of the reaction can lead to a pressure buildup in sealed containers.

1.2. Reactivity with Other Nucleophiles

The electrophilicity of the sulfonyl chloride group extends to reactions with a wide range of nucleophiles commonly encountered in a laboratory setting. These reactions are often the desired synthetic transformations but must be controlled to prevent runaway reactions.

-

Amines: Reacts readily with primary and secondary amines to form stable sulfonamides. This is a primary application of the reagent in drug discovery.

-

Alcohols: Reacts with alcohols to form sulfonate esters.

-

Strong Bases: Can react with strong bases, which can also promote side reactions.

1.3. GHS Hazard Classification

According to supplier safety data sheets, Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate is associated with the following GHS hazard statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Prudent Laboratory Practices: A Proactive Approach to Safety

A proactive and informed approach to handling Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate is paramount. The following sections detail essential practices for minimizing risk.

2.1. Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate, including weighing, dispensing, and reactions, must be conducted in a certified and properly functioning chemical fume hood. This is critical to prevent inhalation of any HCl gas that may be evolved.

-

Inert Atmosphere: For reactions sensitive to moisture, the use of an inert atmosphere (e.g., nitrogen or argon) is strongly recommended. This can be achieved through techniques such as a Schlenk line or a glove box.

2.2. Personal Protective Equipment (PPE): Essential Barrier Protection

A comprehensive PPE regimen is mandatory when handling this compound.

| PPE Component | Specifications and Rationale |

| Eye and Face Protection | Chemical splash goggles are the minimum requirement. A full-face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing. This provides a robust barrier against contact with the corrosive material and its reaction products. |

| Hand Protection | Chemical-resistant gloves are essential. Nitrile or neoprene gloves are suitable for incidental contact. For prolonged handling or immersion, heavier-duty gloves should be considered. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them immediately if contamination is suspected. |

| Body Protection | A chemical-resistant laboratory coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection. |

| Respiratory Protection | In most cases, handling within a certified fume hood will provide adequate respiratory protection. However, in situations where the ventilation is insufficient or in the event of a large spill, a respirator with an appropriate acid gas cartridge may be necessary. |

2.3. Storage and Handling: Maintaining Compound Integrity and Safety

Proper storage is crucial to prevent degradation and ensure the safety of laboratory personnel.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area, away from sources of moisture and incompatible materials. The storage area should be clearly marked as containing corrosive materials.

-

Container Integrity: Keep the container tightly sealed when not in use to prevent the ingress of atmospheric moisture.

-

Incompatible Materials: Segregate from strong bases, oxidizing agents, and water.

Experimental Workflow: A Self-Validating System

The following workflow for a typical sulfonamide synthesis using Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate is designed to be a self-validating system, incorporating safety at each step.

Caption: A typical experimental workflow for sulfonamide synthesis.

Step-by-Step Methodology for Sulfonamide Synthesis:

-

Preparation:

-

Don all required PPE as outlined in section 2.2.

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Thoroughly oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas or in a desiccator.

-

Use anhydrous solvents and ensure all other reagents are free from moisture.

-

-

Reaction:

-

Set up the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).

-

In a reaction flask, dissolve the primary or secondary amine and a suitable base (e.g., triethylamine or pyridine) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

-

In a separate flask, dissolve Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate in the same anhydrous solvent.

-

Slowly add the solution of Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate to the amine solution, maintaining a controlled temperature (an ice bath may be necessary to manage the exotherm).

-

Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully quench the reaction mixture, for example, by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product into a suitable organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

-

Emergency Procedures: A Calm and Coordinated Response

In the event of an emergency, a swift and informed response is crucial to minimize harm.

Caption: Emergency procedures for spills and personal exposure.

4.1. Spill Response

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, but do not direct a strong airflow at the spill itself.

-

Contain: For small spills, cover with an inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels.

-

Neutralize: Cautiously neutralize the spill area with a dilute solution of sodium bicarbonate.

-

Collect: Carefully collect the absorbed material and neutralized residue into a clearly labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Thoroughly decontaminate the spill area with soap and water.

4.2. Personal Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while under a safety shower. Seek prompt medical attention.

-

Eye Contact: Immediately flush the eyes with a gentle, continuous stream of water for at least 15 minutes, holding the eyelids open. It is crucial to seek immediate medical attention from an ophthalmologist.

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal: Responsible Stewardship

All waste containing Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate or its byproducts must be treated as hazardous waste.

-

Unreacted Reagent: Unused or excess Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate should be carefully quenched by slowly adding it to a stirred, cooled solution of sodium bicarbonate. The neutralized solution can then be disposed of in accordance with local regulations.

-

Contaminated Materials: All contaminated materials, including absorbent from spills, used PPE, and empty containers, must be placed in a sealed and properly labeled hazardous waste container for disposal by a licensed waste management company.

-

Reaction Waste: Aqueous waste from the work-up should be neutralized before disposal. Organic solvent waste should be collected in appropriate, labeled containers, segregated by halogenated and non-halogenated streams as per institutional policy.

Conclusion

Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate is a valuable reagent for the synthesis of novel chemical entities. Its inherent reactivity, while synthetically useful, demands a high level of respect and careful handling. By understanding the chemical principles behind its hazards and diligently applying the engineering controls, personal protective equipment, and procedural safeguards outlined in this guide, researchers can safely and effectively utilize this compound to advance their scientific objectives. A culture of safety, grounded in technical understanding, is the cornerstone of successful and responsible research.

References

-

MDPI (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

-

PubChem (n.d.). Methyl 2,4-Difluorobenzoate. Retrieved from [Link]

-

PubChem (n.d.). Methyl 3-[[5-(1-benzothiophen-2-yl)-2,4-difluorophenyl]sulfamoyl]-5-chloro-4-hydroxybenzoate. Retrieved from [Link]

-

PubChem (n.d.). Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate. Retrieved from [Link]

-

PubChem (n.d.). Methyl 5-(chlorosulfonyl)-2-fluoro-4-methylbenzoate. Retrieved from [Link]

-

PubChem (n.d.). 5-(chlorosulfonyl)-2,4-difluorobenzoic acid. Retrieved from [Link]

-

Royal Society of Chemistry (n.d.). Supplementary Information. Retrieved from [Link]

Sources

Technical Guide: Solubility & Stability of Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate

This guide details the solubility, stability, and handling protocols for Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate (CAS: 1099632-51-5).[1] It is designed for medicinal chemists and process engineers utilizing this compound as a scaffold for sulfonamide-based drug discovery.[1]

Executive Summary

Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate is a bifunctional electrophilic building block.[1] It features a highly reactive sulfonyl chloride motif and a less reactive methyl ester , positioned on an electron-deficient 2,4-difluorobenzene core.[1]

-

Primary Utility: Synthesis of sulfonamides via nucleophilic attack at the sulfur atom.[1]

-

Critical Challenge: The electron-withdrawing fluorine atoms significantly increase the electrophilicity of the sulfonyl chloride, making it exceptionally sensitive to moisture-induced hydrolysis compared to non-fluorinated analogs.[1]

-

Storage Mandate: Must be stored under inert gas (Argon/Nitrogen) at 2–8°C to prevent degradation into the corresponding sulfonic acid.[1]

Physicochemical Profile

The compound exhibits lipophilic characteristics typical of halogenated benzoates. The presence of the sulfonyl chloride group dominates its reactivity profile.

Table 1: Core Chemical Specifications

| Property | Data | Notes |

| CAS Number | 1099632-51-5 | |

| Formula | C₈H₅ClF₂O₄S | |

| Molecular Weight | 270.64 g/mol | |

| Physical State | Off-white solid or semi-solid oil | Low melting point expected due to disruption of crystal lattice by F/Cl substituents.[1][2] |

| LogP (Predicted) | ~2.4 | Moderate lipophilicity; low water solubility.[1] |

| Reactive Motifs | 1. Sulfonyl Chloride (-SO₂Cl)2.[1][3] Methyl Ester (-COOCH₃)3.[1][2] Aryl Fluorides (C-F) | Sulfonyl chloride is the primary reactive site (Kinetic product). |

Stability & Degradation Mechanisms

Hydrolytic Instability

The stability of this compound is binary: stable in anhydrous aprotic solvents but unstable in the presence of moisture .[1]

-

Sulfonyl Chloride Hydrolysis (Fast): Water attacks the sulfur atom, displacing chloride.[1] The 2,4-difluoro substitution creates an electron-poor ring, pulling electron density away from the sulfur, thereby lowering the activation energy for nucleophilic attack.[1] This reaction produces Methyl 5-sulfc-2,4-difluorobenzoate (sulfonic acid) and HCl.[1] The generated HCl can autocatalyze further degradation.

-

Ester Hydrolysis (Slow): Under neutral conditions, the methyl ester is relatively stable.[1] However, the HCl generated from sulfonyl chloride hydrolysis can catalyze the hydrolysis of the ester to the carboxylic acid over time.

Thermal Stability

While commercial suppliers often list "Ambient" storage, long-term stability requires refrigeration (2–8°C) .[1] Thermal energy accelerates the disproportionation of sulfonyl chlorides and their reaction with trace atmospheric moisture.

Diagram 1: Degradation & Reactivity Pathways

This diagram illustrates the competition between the desired aminolysis (drug synthesis) and the undesired hydrolysis (degradation).[1]

Caption: Kinetic competition between moisture-driven hydrolysis (degradation) and amine-driven substitution (synthesis).[1]

Solubility Guide

Proper solvent selection is critical to prevent "silent degradation" where the compound dissolves but slowly decomposes.

Table 2: Solvent Compatibility Matrix

| Solvent Class | Recommendation | Solvents | Rationale |

| Chlorinated | Excellent | Dichloromethane (DCM), Chloroform | High solubility, non-reactive.[1] Ideal for reactions. |

| Ethers | Good | THF, 1,4-Dioxane | Good solubility.[1] Ensure THF is anhydrous and free of peroxides. |

| Esters | Good | Ethyl Acetate | Good solubility.[1] Suitable for workup/extraction. |

| Polar Aprotic | Use with Caution | DMF, DMAc, DMSO | Soluble, but DMF can react with sulfonyl chlorides at high temps (Vilsmeier-Haack type side reactions).[1] Use at RT only. |

| Protic | AVOID | Water, Methanol, Ethanol | Immediate reaction. Alcohols form sulfonate esters; water forms sulfonic acid.[1] |

| Alkanes | Poor | Hexanes, Heptane | Likely insoluble.[1] Useful only for precipitation/trituration. |

Handling & Storage Protocols

To maintain >98% purity, strict adherence to exclusion of moisture is required.

Storage Protocol (Self-Validating)

-

Container: Amber glass vial with a Teflon-lined screw cap.

-

Atmosphere: Purge headspace with Argon or Nitrogen before sealing.[1]

-

Desiccant: Store the vial inside a secondary jar containing activated silica gel or Drierite.

-

Temperature: 2°C to 8°C.

-

Validation: Before use, check physical state. If the solid has turned into a viscous gum or smells strongly of acid (HCl), hydrolysis has occurred.

Solubilization Workflow

Objective: Prepare a stock solution without inducing hydrolysis.

-

Dry Solvent: Use anhydrous DCM or THF (water content <50 ppm).[1]

-

Glassware: Flame-dry or oven-dry glassware; cool under N₂ flow.

-

Dissolution: Add solvent to the solid under N₂.[1] Do not sonicate if open to air (sonication degasses solvent but can introduce atmospheric moisture if not sealed).

-

Usage: Use immediately. Do not store stock solutions for >24 hours unless sealed and frozen.

Diagram 2: Handling Decision Tree

Caption: Operational workflow for assessing integrity and preparing solutions of the compound.

Experimental Application: Sulfonamide Synthesis

Context: This protocol describes the standard coupling of Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate with a primary amine. Citing standard sulfonyl chloride reactivity principles [1].

Reagents:

-

Substrate: Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate (1.0 eq)

-

Amine: R-NH₂ (1.0 - 1.1 eq)[1]

-

Base: Triethylamine (TEA) or DIPEA (1.2 - 1.5 eq) to scavenge HCl.[1]

-

Solvent: Anhydrous DCM (0.1 M concentration).

Procedure:

-

Setup: Charge a dried flask with the amine and base in anhydrous DCM under N₂. Cool to 0°C.

-

Addition: Dissolve the sulfonyl chloride in a minimal volume of DCM and add dropwise to the amine solution. Note: Adding the electrophile to the nucleophile minimizes side reactions.[1]

-

Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC or LC-MS.[1]

-

Observation: The reaction is usually rapid (<2 hours) due to the activating fluorines.

-

-

Workup: Quench with water. Extract with DCM.[4] Wash organic layer with 0.1M HCl (to remove excess amine/base) and brine. Dry over Na₂SO₄.

References

-

Sigma-Aldrich. Product Specification: Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate (CAS 1099632-51-5).[1] Accessed 2024.[5][6][7][8] [1]

-

PubChem. Compound Summary for CID 43363651: Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate.[1][9] National Library of Medicine. [1]

-

Hargreaves, M. K., et al. The Hydrolysis of Sulfonyl Chlorides.[1] Chemical Reviews. (General reference for sulfonyl chloride mechanism).

-

Fisher Scientific. Safety Data Sheet: 5-(Chlorosulfonyl)-2-fluorobenzoic acid derivatives.[1][1]

Sources

- 1. Methyl 2,4-Difluorobenzoate | C8H6F2O2 | CID 2782897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 3. 2,4-Difluorobenzenesulfonyl Chloride | C6H3ClF2O2S | CID 2734273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. file.chemscene.com [file.chemscene.com]

- 9. PubChemLite - Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate (C8H5ClF2O4S) [pubchemlite.lcsb.uni.lu]

Electrophilic Tuning & Chemoselectivity: The Chlorosulfonyl Group in Difluorobenzoate Scaffolds

Content Type: Technical Guide Audience: Medicinal Chemists, Process Scientists, and Structural Biologists Focus: Reactivity, Chemoselectivity, and Synthetic Protocols

Executive Summary

The chlorosulfonyl difluorobenzoate moiety represents a "privileged scaffold" in modern drug discovery, particularly in the synthesis of antibacterials (fluoroquinolones) and covalent inhibitors. This guide dissects the unique electronic environment of the chlorosulfonyl group (-SO₂Cl) when grafted onto a difluorobenzoate core.

The interplay between the highly electronegative fluorine atoms and the electron-withdrawing ester group creates a "super-electrophilic" sulfur center. This results in heightened reactivity toward nucleophiles but introduces significant challenges regarding hydrolytic instability. This document provides a mechanistic breakdown and a self-validating protocol to harness this reactivity chemoselectively—targeting the sulfonyl chloride while leaving the ester intact.

The Electronic Landscape: Inductive Amplification

To manipulate this scaffold, one must understand the electronic forces at play. The sulfur atom in a standard benzenesulfonyl chloride is already electrophilic. However, in a 2,4-difluoro-5-(chlorosulfonyl)benzoate system, this electrophilicity is dramatically amplified.

The Fluorine Effect (Inductive Withdrawal, -I)

Fluorine is the most electronegative element (Pauling scale 3.98). When positioned on the benzene ring, particularly ortho or para to the sulfonyl group, it exerts a strong inductive electron-withdrawing effect (-I).

-

Consequence: Electron density is pulled away from the aromatic ring and, by extension, the sulfur atom.

-

Result: The sulfur atom develops a larger partial positive charge (

), significantly lowering the activation energy for nucleophilic attack.

The Ester Synergist

The benzoate ester (-COOR) at the C1 position further depletes electron density from the ring via both inductive (-I) and mesomeric (-M) effects.

-

Net Effect: The sulfonyl chloride becomes a "hot" electrophile. While this ensures rapid reaction with amines (aminolysis), it also makes the compound intolerant of moisture (hydrolysis).

Hammett Correlation

The reactivity of sulfonyl chlorides correlates with Hammett substituent constants (

-

Data Point: The hydrolysis rate of electron-deficient sulfonyl chlorides can be orders of magnitude faster than unsubstituted benzenesulfonyl chloride [1].

Chemoselectivity: Sulfonyl Chloride vs. Ester

A critical synthetic challenge is chemoselectivity . The molecule contains two electrophilic sites:

-

The Sulfur of the sulfonyl chloride.

-

The Carbonyl Carbon of the ester.

The Mechanistic Hierarchy

Under standard nucleophilic substitution conditions (non-aqueous, mild base), the sulfonyl chloride reacts preferentially over the ester.

| Parameter | Sulfonyl Chloride (-SO₂Cl) | Carboxylic Ester (-COOR) |

| Electrophilicity | High (S is hyper-valent, Cl is a good leaving group) | Moderate (Resonance stabilization of carbonyl) |

| Leaving Group | Chloride ( | Alkoxide ( |

| Geometry | Tetrahedral | Trigonal Planar |

| Hard/Soft Character | Sulfur is "softer," larger orbital overlap | Carbon is "harder" |

Operational Rule: Amines will attack the

Visualization: Mechanistic Pathway[1]

The following diagram illustrates the chemoselective aminolysis of the chlorosulfonyl group.

Caption: Figure 1. Chemoselective nucleophilic attack on the sulfur center. The reaction proceeds via an addition-elimination mechanism where the chloride leaving group is displaced, preserving the ester functionality.

Experimental Protocol: A Self-Validating System

This protocol is designed for the synthesis of sulfonamides from methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate . It prioritizes moisture exclusion to prevent hydrolysis to the sulfonic acid.

Reagents & Setup

-

Substrate: Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate (1.0 equiv).

-

Nucleophile: Primary or Secondary Amine (1.0 - 1.1 equiv).

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 - 1.5 equiv). Note: Pyridine can be used but may cause difficult workups.

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

-

Atmosphere: Nitrogen or Argon (Essential).

Step-by-Step Methodology

-

Preparation (T = -10 min):

-

Flame-dry a round-bottom flask and purge with

. -

Dissolve the Amine and Base in anhydrous DCM. Cool the solution to 0°C using an ice bath. Causality: Cooling prevents uncontrolled exotherms and suppresses side reactions with the ester.

-

-

Addition (T = 0):

-

Dissolve the Sulfonyl Chloride in a minimal amount of DCM.

-

Add this solution dropwise to the amine mixture over 15–20 minutes.

-

Critical Check: Ensure the internal temperature does not rise above 5°C.

-

-

Reaction (T = +1 hr):

-

Allow the mixture to warm to Room Temperature (RT) naturally.

-

Validation Point: Monitor via TLC or LC-MS.

-

Success: Disappearance of starting material (

in Hex/EtOAc) and appearance of a more polar sulfonamide. -

Failure Mode: Appearance of a baseline spot indicates hydrolysis (Sulfonic Acid formation).

-

-

-

Workup (Purification):

-

Dilute with DCM.[1]

-

Acid Wash: Wash with 1N HCl (cold). Reason: Removes unreacted amine and base.

-

Base Wash: Wash with Sat.

. Reason: Removes any hydrolyzed sulfonic acid by-products (which are water-soluble as salts). -

Dry over

, filter, and concentrate.

-

Workflow Visualization

Caption: Figure 2. Optimized synthetic workflow for handling reactive fluorinated sulfonyl chlorides.

Troubleshooting & Stability

Hydrolysis Risk

Due to the electron-deficient nature of the ring, the S-Cl bond is labile.

-

Symptom: Low yield, formation of water-soluble acidic material.

-

Fix: Ensure solvents are dried over molecular sieves. Use fresh sulfonyl chloride (recrystallize from hexane/toluene if degraded).

Regioselectivity Issues

If the amine is multifunctional (e.g., contains both -OH and -NH₂), the sulfonyl chloride will selectively react with the amine (better nucleophile). However, with the activated difluorobenzoate, -OH groups can react if the base concentration is too high.

-

Control: Use stoichiometric base (1.1 equiv) to avoid activating alcohols.

References

-

Kinetics of Hydrolysis: Rogne, O. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. Link

-

Synthesis of Sulfonamides: García Ruano, J. L., et al. (2008).[2] Mild and General Method for the Synthesis of Sulfonamides. Synthesis. Link

-

Process Chemistry: Org. Process Res. Dev. (2009).[3] Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Link

-

Electronic Effects: Sheppard, W. A. (1963).[4] The Effect of Fluorine Substitution on the Electronic Properties of Alkoxy, Alkylthio and Alkylsulfonyl Groups. Journal of the American Chemical Society.[4][5] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

Methodological & Application

Application Notes & Protocols: Synthesis of N-Substituted Methyl 5-(aminosulfonyl)-2,4-difluorobenzoates

Abstract

The synthesis of sulfonamides from sulfonyl chlorides and primary amines is a cornerstone reaction in medicinal chemistry, yielding a class of compounds with a broad spectrum of biological activities. This document provides a detailed protocol and technical guidance for the reaction of Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate with various primary amines. The protocol covers the reaction mechanism, step-by-step experimental procedures, purification, characterization, and critical insights for successful synthesis. The 2,4-difluorobenzoate scaffold is of particular interest in drug discovery for its ability to modulate physicochemical properties such as lipophilicity and metabolic stability.

Introduction and Scientific Context

The sulfonamide functional group is a key pharmacophore found in a multitude of approved therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and anti-inflammatory agents.[1] Its role as a bioisostere for the amide bond allows for fine-tuning of molecular properties, such as hydrogen bonding capabilities, hydrolytic stability, and polar surface area, which can lead to significant improvements in binding affinity and pharmacokinetic profiles.[2]

The reaction between a sulfonyl chloride and a primary or secondary amine is the most common and direct method for constructing the sulfonamide linkage.[1][3] This application note focuses on Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate, a versatile building block. The electron-withdrawing fluorine atoms on the aromatic ring enhance the electrophilicity of the sulfonyl group, while the methyl ester provides a handle for further synthetic modifications. This guide offers a robust framework for synthesizing libraries of novel sulfonamide derivatives for screening and lead optimization in drug discovery programs.

Reaction Principle and Mechanism

The formation of a sulfonamide from Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate and a primary amine proceeds via a nucleophilic acyl substitution-like mechanism at the electron-deficient sulfur atom.

The key steps are:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (a nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride.

-

Tetrahedral Intermediate Formation: This attack results in the formation of a transient, tetrahedral intermediate.

-

Elimination and Proton Transfer: The intermediate collapses, eliminating a chloride ion (Cl⁻). A base present in the reaction mixture then abstracts a proton from the nitrogen atom to neutralize the resulting ammonium species and the in-situ generated hydrochloric acid (HCl). The presence of a base is critical, as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[3]

Caption: Mechanism of Sulfonamide Synthesis.

Health and Safety Precautions

Working with sulfonyl chlorides requires strict adherence to safety protocols.

-

Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate: This compound is corrosive and causes severe skin burns and eye damage.[4][5][6] It is also moisture-sensitive and will react with water to release HCl gas. Handle exclusively in a chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Reagents: Primary amines can be toxic and volatile. Bases such as pyridine and triethylamine are flammable and corrosive. Consult the Safety Data Sheet (SDS) for each reagent before use.

-

Inert Atmosphere: The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the sulfonyl chloride.[5]

Detailed Experimental Protocol

This protocol provides a general procedure for the reaction. Optimal conditions, such as solvent, base, and reaction time, may vary depending on the specific primary amine used.

Materials and Reagents

-

Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate

-

Primary amine (1.0 eq)

-

Anhydrous base (e.g., triethylamine or pyridine, 1.5 eq)

-

Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stir bar, dropping funnel, condenser, nitrogen/argon inlet

-

Thin Layer Chromatography (TLC) plates (silica gel)

Reaction Workflow Diagram

Caption: General Experimental Workflow for Sulfonamide Synthesis.

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the primary amine (1.0 eq) and the anhydrous base (1.5 eq) in the chosen anhydrous solvent.[3]

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. In a separate flask, dissolve Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate (1.1 eq) in the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes.[1]

-

Reaction: Allow the mixture to stir at 0 °C for one hour, then let it warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction's progress by TLC until the starting material is consumed.[3]

-

Work-up: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like DCM or ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

-

Purification: The crude product can be purified using silica gel column chromatography, typically with a hexane/ethyl acetate gradient.[7][8] Recrystallization may also be an effective method for solid products.

-

Characterization: The structure and purity of the final sulfonamide should be confirmed by standard analytical techniques.

-

¹H and ¹³C NMR: To confirm the overall structure. The proton of the sulfonamide N-H group typically appears as a singlet in the ¹H NMR spectrum.[9]

-

¹⁹F NMR: To confirm the presence of the two fluorine atoms on the aromatic ring.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: To identify characteristic vibrations, such as the S=O stretches of the sulfonamide group (typically around 1320 cm⁻¹ and 1150 cm⁻¹).[9]

-

Data Summary: Reaction Conditions

The following table summarizes generalized conditions for the synthesis. Yields are highly dependent on the specific amine substrate and require empirical optimization.

| Parameter | Condition/Reagent | Rationale/Expert Insight |

| Primary Amine | Aliphatic or Aromatic | Nucleophilicity varies. Electron-rich aromatic amines and aliphatic amines are generally more reactive. |

| Base | Triethylamine, Pyridine, DIPEA | A non-nucleophilic base is required to neutralize HCl. Pyridine can sometimes act as a nucleophilic catalyst, potentially accelerating the reaction. |

| Solvent | DCM, THF, Acetonitrile | Must be anhydrous and inert to the reactants. DCM is a common choice due to its low boiling point and ability to dissolve a wide range of reactants. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction. Subsequent warming to room temperature drives the reaction to completion. |

| Typical Yield | 60-95% | Highly substrate-dependent. Purification losses will affect the final isolated yield. |

Troubleshooting and Expert Insights

-

Low or No Yield:

-

Moisture Contamination: The primary culprit is often the presence of water, which hydrolyzes the sulfonyl chloride. Ensure all glassware is flame-dried and solvents are anhydrous.

-

Reagent Purity: Verify the purity of the amine and sulfonyl chloride.

-

Insufficient Base: Ensure at least 1.1 equivalents of base are used to neutralize the generated HCl.

-

-

Side Reactions:

-

Hydrolysis of Ester: If the work-up or reaction conditions are too basic or acidic, the methyl ester can be hydrolyzed. Use mild conditions where possible.

-

Double Sulfonylation: For some primary amines, a di-sulfonated product (Ar-SO₂-NR-SO₂-Ar) can form, especially if the base is added too slowly or is not sufficiently strong.

-

-

Choice of Base: For sterically hindered amines, a bulkier base like diisopropylethylamine (DIPEA) may be preferable to minimize side reactions. Triethylamine is a cost-effective and common choice for most applications.

References

-

Bertini, I., et al. (2001). 1H NMR and UV-Vis Spectroscopic Characterization of Sulfonamide Complexes of nickel(II)-carbonic Anhydrase. Resonance Assignments Based on NOE Effects. PubMed. [Link]

-

Laha, S., & Luthy, R. G. (2011). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir - ACS Publications. [Link]

-

Li, Y., et al. (2008). Purification of nine sulfonamides from chicken tissues by immunoaffinity chromatography using two monoclonal antibodies. PubMed. [Link]

-

Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. PubMed. [Link]

-

Various Authors. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]

-

Li, Y., et al. (2019). Purification of Nine Sulfonamides from Chicken Tissues by Immunoaffinity Chromatography Using Two Monoclonal Antibodies. Journal of AOAC INTERNATIONAL - Oxford Academic. [Link]

-

Reddy, T. J., et al. (2008). Preparation of sulfonamides from N-silylamines. PMC. [Link]

-

Das, B., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Organic & Biomolecular Chemistry. [Link]

-

Evangelisti, L., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. [Link]

-

St-Amant, L. P., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

-

Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC.org. [Link]

-

Various Authors. (2025). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. [Link]

-

Wojtowicz, E. (1970). A column chromatographic method for the determination of sulfanilamide in pharmaceutical preparations containing sulfacetamide or its sodium salt. Semantic Scholar. [Link]

-

Perkins, J. R., et al. (1995). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Analyst (RSC Publishing). [Link]

-

Georg, G. I., et al. (Eds.). (2008). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. E 22a. Thieme. [Link]

-

Si, Y.-X., et al. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters. [Link]

-

Wnuk, S. F., et al. (2010). Reactions of Trimethylsilyl Fluorosulfonyldifluoroacetate with Purine and Pyrimidine Nucleosides. PMC. [Link]

-

Various Authors. (2025). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate | 1099632-51-5 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Purification of nine sulfonamides from chicken tissues by immunoaffinity chromatography using two monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. rsc.org [rsc.org]

Application Note: Synthesis of Novel Fluorinated Sulfonamides using Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate

Abstract: This document provides a detailed protocol and scientific rationale for the synthesis of novel sulfonamides utilizing Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate as a key building block. Sulfonamides are a cornerstone pharmacophore in modern drug discovery, and the incorporation of fluorine atoms often enhances metabolic stability and binding affinity.[1] This guide is intended for researchers and professionals in medicinal chemistry and drug development, offering a robust methodology for creating diverse libraries of fluorinated sulfonamide derivatives.

Introduction: The Strategic Value of Fluorinated Sulfonamides

The sulfonamide functional group (-SO₂NH-) is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutics including antibacterial agents, diuretics, and anticonvulsants.[2] Its role as a bioisostere for the amide bond allows for fine-tuning of physicochemical properties such as hydrolytic stability and hydrogen bonding capacity.[3]

The strategic incorporation of fluorine into drug candidates is a widely adopted strategy to modulate properties like lipophilicity, metabolic stability, and binding affinity.[1] The reagent at the core of this protocol, Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate , serves as an ideal precursor for introducing a difluorinated phenylsulfonamide moiety, offering a direct route to novel chemical entities with potentially enhanced pharmacological profiles.

Reagent Profile: Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate

This versatile reagent combines a highly reactive sulfonyl chloride group with a difluorinated benzene ring, making it a powerful tool for late-stage functionalization and library synthesis.

| Property | Value | Source |

| CAS Number | 1099632-51-5 | |

| Molecular Formula | C₈H₅ClF₂O₄S | [4] |

| Molecular Weight | 270.64 g/mol | |

| Purity | Typically ≥98% | |

| Appearance | White to off-white solid | |

| Storage | Ambient temperature, keep dry |

Safety & Handling: Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate is a reactive chemical that requires careful handling.

-

Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5]

-

Precautions: Handle in a well-ventilated area, such as a chemical fume hood.[6] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Avoid breathing dust and contact with skin and eyes.[6]

-

In case of spill: Evacuate the area, remove ignition sources, and collect the material for proper disposal.[6]

The sulfonyl chloride moiety is highly susceptible to hydrolysis. It is critical to use anhydrous solvents and techniques to prevent degradation of the starting material.[7][8]

Principle of Synthesis: Nucleophilic Sulfonylation

The synthesis of sulfonamides from sulfonyl chlorides is a classic and reliable S-N bond-forming reaction.[7] The core of the reaction is the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride. This addition-elimination sequence results in the displacement of the chloride leaving group and the formation of the sulfonamide bond.

A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.

Sources

- 1. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. PubChemLite - Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate (C8H5ClF2O4S) [pubchemlite.lcsb.uni.lu]

- 5. Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate | 1099632-51-5 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate as a Versatile Building Block for Kinase Inhibitor Synthesis

Introduction: The Strategic Importance of the Sulfonamide Moiety in Kinase Inhibition

The dysregulation of protein kinase activity is a fundamental driver of numerous human diseases, most notably cancer.[1] This has established kinases as one of the most critical classes of drug targets.[1] Small molecule kinase inhibitors have revolutionized treatment paradigms, and a significant portion of these drugs feature a sulfonamide functional group.[2] The sulfonamide moiety is a valuable pharmacophore due to its ability to act as a bioisostere for other functional groups and its capacity to form crucial hydrogen bonds within the ATP-binding pocket of kinases.[2]

Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate is a key chemical intermediate that provides a direct route to incorporating a difluorinated phenylsulfonamide group into a target molecule. The presence of fluorine atoms can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[3] This document provides detailed protocols and scientific rationale for the use of Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate in the synthesis of novel kinase inhibitors.

Chemical Properties and Handling

| Property | Value | Reference |

| CAS Number | 1099632-51-5 | [4] |

| Molecular Formula | C8H5ClF2O4S | [4] |

| Molecular Weight | 270.64 g/mol | [4] |

| Purity | Typically ≥98% | [4] |

| Appearance | Off-white to white solid | N/A |

| Storage | Store at ambient temperature, keep dry | [4] |

Safety and Handling: Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate is a sulfonyl chloride and should be handled with care in a well-ventilated fume hood. It is classified as a warning-level hazard, with H-statements indicating it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

Synthetic Application: Synthesis of a Representative Pyrazole-Based Kinase Inhibitor

The following protocol details the synthesis of a representative kinase inhibitor scaffold, coupling Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate with a substituted aminopyrazole. The pyrazole core is a common feature in many kinase inhibitors.[5]

Reaction Scheme

Caption: General reaction scheme for the synthesis of a pyrazole-based sulfonamide kinase inhibitor.

Detailed Step-by-Step Protocol

Materials:

-

Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate (1.0 eq)

-

Substituted aminopyrazole (e.g., 3-amino-4-phenyl-1H-pyrazole) (1.1 eq)

-

Anhydrous Pyridine (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the substituted aminopyrazole (1.1 eq) in anhydrous DCM.

-

Addition of Base: Add anhydrous pyridine (2.0 eq) to the solution and stir for 5 minutes at room temperature.

-

Addition of Sulfonyl Chloride: Dissolve Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring solution of the aminopyrazole and pyridine.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate) is consumed. This typically takes 2-4 hours at room temperature.

-

Workup:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Rationale for Reagent Choices

-

Pyridine: A mild organic base is used to neutralize the HCl generated during the reaction, driving the reaction to completion.

-

Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture, which can lead to hydrolysis of the starting material. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial for achieving high yields.

-

DCM: Dichloromethane is a good solvent for both reactants and is relatively unreactive under the reaction conditions.

The Role of the Difluorophenylsulfonamide Moiety in Kinase Inhibition

The incorporation of the 2,4-difluorophenylsulfonamide moiety can confer several advantageous properties to a kinase inhibitor:

-

Enhanced Binding Affinity: The sulfonamide group can act as both a hydrogen bond donor (N-H) and acceptor (S=O), forming strong interactions with the hinge region of the kinase ATP-binding site.[2]

-

Improved Selectivity: The specific substitution pattern on the aromatic ring can be tailored to exploit unique features of the target kinase's binding pocket, leading to improved selectivity over other kinases.[5]

-

Favorable Physicochemical Properties: The fluorine atoms can increase the metabolic stability of the compound by blocking sites of oxidative metabolism. They can also modulate the pKa of the sulfonamide proton and improve membrane permeability.[3]

Illustrative Kinase Signaling Pathway

The following diagram illustrates a generic kinase signaling pathway that can be targeted by inhibitors developed using this building block. Dysregulation of such pathways is a common feature in many cancers.[1]

Caption: A representative kinase signaling cascade and the point of intervention for a synthesized inhibitor.

Conclusion

Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its use allows for the straightforward introduction of a difluorinated phenylsulfonamide moiety, which can impart desirable pharmacological properties to the final compound. The protocols and rationale presented here provide a solid foundation for researchers and drug development professionals to utilize this reagent in their kinase inhibitor discovery programs.

References

-

ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. [Link]

-

PMC. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. [Link]

-

MDPI. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. [Link]

-

PubMed. Design, synthesis and structure-activity relationships of a novel class of sulfonylpyridine inhibitors of Interleukin-2 inducible T-cell kinase (ITK). [Link]

-

PubChem. Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate. [Link]

-

Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. [Link]

-

PMC. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. [Link]

-

ResearchGate. Examples of the three main classes of kinase inhibitors. [Link]

-

Chemical-Kinomics. Drug Discovery - Inhibitor. [Link]

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

-

PMC. Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. [Link]

-

Organic Letters. Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. [Link]

-

PMC. Methyl 5-chloro-2-(4-methylbenzenesulfonamido)benzoate. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

The Strategic Utility of Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate in the Synthesis of Advanced Heterocyclic Scaffolds

For Immediate Application by Researchers, Scientists, and Drug Development Professionals

Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate has emerged as a pivotal reagent in contemporary medicinal chemistry and materials science. Its trifunctional nature, featuring a reactive sulfonyl chloride, an electron-withdrawing methyl ester, and a difluorinated phenyl ring, offers a versatile platform for the construction of complex heterocyclic compounds with tunable physicochemical and biological properties. This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Directive: Understanding the Reagent's Inherent Reactivity

The chemical behavior of methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate is dictated by the interplay of its functional groups. The potent electrophilicity of the sulfonyl chloride group makes it highly susceptible to nucleophilic attack, primarily by amines, to form stable sulfonamides. The presence of two fluorine atoms on the benzene ring significantly influences the molecule's reactivity and the properties of its derivatives. These electron-withdrawing groups enhance the electrophilicity of the sulfonyl sulfur, potentially increasing its reaction rate with nucleophiles. Furthermore, the fluorine atoms and the methyl ester group provide opportunities for modifying solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Application I: Synthesis of N-Heterocyclic Sulfonamides

The most prominent application of methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate is in the synthesis of N-heterocyclic sulfonamides. This class of compounds is a cornerstone of many therapeutic agents, exhibiting a wide array of biological activities. The general reaction involves the nucleophilic attack of an amino group of a heterocyclic core on the sulfonyl chloride, displacing the chloride and forming a stable S-N bond.

General Workflow for N-Heterocyclic Sulfonamide Synthesis

Caption: General workflow for the synthesis of N-heterocyclic sulfonamides.

Protocol 1: Synthesis of N-(Benzothiazol-2-yl)-5-(methoxycarbonyl)-2,4-difluorobenzenesulfonamide

This protocol details the synthesis of a model N-heterocyclic sulfonamide, adapting a known procedure for a related compound.[1][2][3] The reaction of 2-aminobenzothiazole with methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate provides a direct route to the corresponding sulfonamide.

Materials:

-

Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate (1.0 eq)

-

2-Aminobenzothiazole (1.0 eq)

-

Pyridine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-aminobenzothiazole in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine to the stirred solution.

-

In a separate flask, dissolve methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate in a minimal amount of anhydrous DCM.

-

Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive sulfonyl chloride to the corresponding sulfonic acid.

-

Base: Pyridine acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation. An excess is used to ensure complete neutralization.

-

Controlled Addition at 0 °C: The dropwise addition of the sulfonyl chloride at low temperature helps to control the exothermic reaction and minimize potential side reactions.

-

Aqueous Workup: The series of washes removes the pyridine hydrochloride salt, any unreacted starting materials, and other water-soluble impurities. The acidic wash removes the basic pyridine, while the basic wash removes any unreacted sulfonyl chloride that may have hydrolyzed.

| Reactant | Product | Yield (%) | Reference |

| 2-Aminobenzothiazole | N-(Benzothiazol-2-yl)-5-(methoxycarbonyl)-2,4-difluorobenzenesulfonamide | High (expected) | Adapted from[1][2][3] |

Application II: Synthesis of Fused Heterocyclic Systems - Quinazolinone-Sulfonamide Hybrids

Quinazolinone and its derivatives represent a privileged scaffold in medicinal chemistry, known for a wide range of biological activities. The incorporation of a sulfonamide moiety, derived from methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate, can further modulate the pharmacological profile of these compounds.

Synthetic Strategy for Quinazolinone-Sulfonamide Hybrids

A common strategy involves the initial synthesis of an amino-functionalized quinazolinone precursor, followed by its reaction with the sulfonyl chloride.

Caption: Synthetic strategy for quinazolinone-sulfonamide hybrids.

Protocol 2: Synthesis of a Quinazolinone-Sulfonamide Derivative

This protocol outlines a general procedure for the synthesis of a quinazolinone-sulfonamide derivative.

Part A: Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one

-

A mixture of 2-acetamidobenzoic acid and hydrazine hydrate in ethanol is refluxed to yield 3-amino-2-methylquinazolin-4(3H)-one.

Part B: Synthesis of the Final Sulfonamide

Materials:

-

3-Amino-2-methylquinazolin-4(3H)-one (1.0 eq)

-

Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate (1.0 eq)

-

Anhydrous Pyridine

-

10% Hydrochloric Acid (HCl)

Procedure:

-

In a dry reaction vessel, dissolve 3-amino-2-methylquinazolin-4(3H)-one in anhydrous pyridine.

-

Add methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate to the solution.

-

Reflux the reaction mixture for 6-8 hours.

-

After cooling, carefully add a small amount of 10% HCl to neutralize the excess pyridine.

-

Pour the mixture onto crushed ice.

-

Collect the resulting precipitate by filtration.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure quinazolinone-sulfonamide derivative.

Rationale for Key Steps:

-

Refluxing in Pyridine: Pyridine serves as both the solvent and the base in this reaction. The elevated temperature is necessary to drive the reaction between the less nucleophilic amino group of the quinazolinone and the sulfonyl chloride.

-

Acidification and Precipitation: The addition of HCl protonates the pyridine, making it water-soluble, and helps to precipitate the less soluble product.

| Heterocyclic Precursor | Product | Anticipated Activity |

| 3-Amino-2-methylquinazolin-4(3H)-one | Methyl 5-((2-methyl-4-oxoquinazolin-3(4H)-yl)sulfamoyl)-2,4-difluorobenzoate | Anticancer, Antimicrobial |

Application III: Accessing Diverse Heterocyclic Scaffolds

The utility of methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate extends beyond the synthesis of simple N-heterocyclic sulfonamides. The resulting sulfonamide can serve as a versatile intermediate for subsequent intramolecular cyclization reactions, leading to the formation of more complex, fused heterocyclic systems. For instance, with appropriately substituted starting materials, intramolecular cyclizations can lead to the formation of benzothiadiazine 1,1-dioxides and other related scaffolds of significant interest in medicinal chemistry.

Conclusion and Future Perspectives

Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate is a powerful and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its unique combination of a reactive sulfonyl chloride, a difluorinated aromatic ring, and a methyl ester group provides chemists with a valuable tool for creating novel molecules with tailored properties. The protocols outlined in this guide serve as a foundation for researchers to explore the full potential of this reagent in the development of new therapeutics and functional materials. Future research will likely focus on expanding the scope of its applications in the synthesis of even more complex and diverse heterocyclic systems, as well as in the development of novel catalytic methods for its utilization.

References

-

Adejoro, I. A., Serope, E., & Olanrewaju, A. A. (2017). Synthesis, Characterization and Antibacterial Studies of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and Its Neodymium(III) and Thallium(III) Complexes. Molecules, 22(2), 324. [Link]

-

American Elements. (n.d.). Synthesis, Characterization and Antibacterial Studies of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and Its Neodymium(III) and Thallium(III) Complexes. [Link]

-

MDPI. (2017). Synthesis, Characterization and Antibacterial Studies of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and Its Neodymium(III) and Thallium(III) Complexes. [Link]

Sources

Application Note: Design and Synthesis of Click-Ready Probes using Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate

This Application Note is designed for researchers in Medicinal Chemistry , Chemical Biology , and Proteomics . It details the strategic utilization of Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate as a linchpin scaffold for developing Activity-Based Protein Profiling (ABPP) probes and SuFEx (Sulfur-Fluoride Exchange) reagents.

Introduction: The Scaffold Architecture

Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate is a high-value "linchpin" molecule due to its orthogonal reactivity profile . It allows for the modular assembly of covalent inhibitors and chemical probes by exploiting the distinct reactivity differences between its three electrophilic sites.

Chemical Architecture & Reactivity Hierarchy

| Functional Group | Position | Reactivity Type | Kinetic Profile | Application |

| Sulfonyl Chloride (-SO₂Cl) | C5 | Electrophile 1 (High) | Reacts instantly with amines at 0°C. | Primary handle for "Click" linkers (alkynes/azides) or conversion to SuFEx warheads. |

| Fluorine (-F) | C4 | Electrophile 2 (Medium) | Activated for SₙAr (Nucleophilic Aromatic Substitution). Requires heat/base. | Attachment point for "Target Binding Ligands" (Drug pharmacophores). |

| Methyl Ester (-COOMe) | C1 | Electrophile 3 (Low) | Stable under SₙAr/Sulfonylation conditions. Hydrolyzable. | Late-stage modification for solubility tags or PROTAC linker attachment. |

Key Mechanistic Insight: The fluorine at C4 is significantly more reactive than the fluorine at C2. This is because C4 is ortho to the strong electron-withdrawing sulfonyl group and para to the ester, creating a "push-pull" electronic environment that highly activates it for nucleophilic attack.

Application I: Synthesis of SuFEx Probes (Tyrosine/Lysine Profiling)

Concept: The chlorosulfonyl group is converted into a Sulfonyl Fluoride (-SO₂F) . This transforms the molecule into a SuFEx warhead , capable of undergoing "Click" reactions with specific nucleophilic residues (Tyrosine, Lysine, Serine) in proteins, often driven by local environment stabilization.

Protocol A: Conversion to Methyl 5-(fluorosulfonyl)-2,4-difluorobenzoate

Objective: Create a stable, covalent warhead for proteomic profiling.

Materials:

-

Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate (1.0 equiv)

-

Potassium Bifluoride (KHF₂) (2.5 equiv)

-

Acetonitrile (MeCN) / Water (1:1 v/v)

-

Ethyl Acetate (EtOAc) for extraction

Step-by-Step Methodology:

-

Preparation: Dissolve Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate in MeCN (0.2 M concentration).

-

Activation: Prepare a saturated aqueous solution of KHF₂.

-

Reaction: Add the KHF₂ solution dropwise to the stirring organic phase at Room Temperature (25°C) .

-

Why? KHF₂ is a mild fluorinating agent that selectively displaces the chloride without hydrolyzing the ester or displacing the aromatic fluorines.

-

-

Monitoring: Stir vigorously for 3 hours. Monitor by TLC (the fluoride is more polar than the chloride) or LC-MS (observe shift from -Cl mass to -F mass).

-

Workup: Dilute with water and extract 3x with EtOAc. Wash combined organics with brine. Dry over Na₂SO₄ and concentrate.

-

Note: Sulfonyl fluorides are remarkably stable to hydrolysis compared to chlorides, allowing aqueous workup.

-

-

Storage: Store the resulting white solid at 4°C. It is now a SuFEx-ready probe .

Application II: Synthesis of Alkyne-Tagged Covalent Probes (CuAAC)

Concept: This workflow creates a "Clickable" inhibitor. We first install an alkyne handle on the sulfonyl group (forming a stable sulfonamide), then use the activated C4-fluorine to attach a drug pharmacophore via SₙAr.

Protocol B: Modular Assembly of an ABPP Probe

Objective: Synthesize a probe containing: (1) An Alkyne handle (for visualization), (2) A Sulfonamide core, and (3) A Target-Binding domain.

Step 1: Installation of the Click Handle (Sulfonylation)

-

Reagents: Propargylamine (1.1 equiv), Triethylamine (Et₃N, 1.5 equiv), DCM (Anhydrous).

-

Procedure:

-

Cool a solution of Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate in DCM to 0°C .

-

Add Et₃N followed by the slow addition of Propargylamine.

-

Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

-

Mechanism: The aliphatic amine of propargylamine reacts exclusively with the -SO₂Cl. The aromatic fluorines remain untouched at 0°C.

-

Workup: Wash with 1N HCl (to remove unreacted amine), then brine. Concentrate to yield the Alkyne-Sulfonamide Intermediate .

-

Step 2: Attachment of Pharmacophore (Regioselective SₙAr)

-

Reagents: Target Amine (e.g., Morpholine, Piperazine, or a complex drug fragment) (1.2 equiv), DIPEA (2.0 equiv), DMSO or DMF.

-

Procedure:

-

Dissolve the Alkyne-Sulfonamide Intermediate in DMSO (0.5 M).

-

Add the Target Amine and DIPEA.

-

Heat to 80°C for 4–12 hours.

-

Mechanism: The amine attacks C4 (Ortho to -SO₂NHR, Para to -COOMe).

-

Purification: The product is purified via Flash Chromatography or Preparative HPLC.

-

Result: A bifunctional probe ready for biological assays.

-

Experimental Workflow Visualization

The following diagram illustrates the divergent synthesis pathways for creating SuFEx and CuAAC probes from the parent scaffold.

Caption: Divergent synthetic pathways transforming the chlorosulfonyl scaffold into SuFEx warheads (top) or Alkyne-tagged ABPP probes (bottom).

Comparison of Probe Types

| Feature | SuFEx Probe (-SO₂F) | CuAAC Probe (Alkyne-Sulfonamide) |

| Mechanism | Sulfur-Fluoride Exchange (Covalent bond to Tyr/Lys) | Non-covalent binding (unless warhead added) + Click detection |

| Selectivity | Context-dependent (requires specific protein pocket environment) | Determined by the attached "Drug Fragment" |

| Stability | High (resists hydrolysis in plasma) | Very High (chemically inert until "Clicked") |

| Detection | Requires post-labeling or use of latent fluorophore | Requires CuAAC with Azide-Fluorophore |

References

-

SuFEx Click Chemistry: Dong, J., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014. Link

-

ABPP Profiling: Niphakis, M. J., & Cravatt, B. F. "Enzyme Inhibitor Discovery by Activity-Based Protein Profiling." Annual Review of Biochemistry, 2014. Link

-

Sulfonamide Synthesis: "Process for the preparation of sulfonamides." US Patent Application 20030236437. Link

- Fluorine Reactivity (SnAr): "Nucleophilic Aromatic Substitution of 2,4-Difluoronitrobenzene Derivatives." Journal of Organic Chemistry, General Reference for 2,4-difluoro scaffold reactivity.

Application Note & Protocols: Advanced Strategies for PET Ligand Synthesis Using the Bifunctional Precursor, Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate

This document provides researchers, radiochemists, and drug development professionals with a detailed guide to synthesizing Positron Emission Tomography (PET) ligands using Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate. We will move beyond a simple recitation of steps to explore the chemical rationale behind its use, offering two robust, field-proven strategies for its application in modern radiopharmaceutical development.

Introduction: The Need for Versatile Precursors in PET Chemistry

Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides non-invasive, quantitative insights into biochemical processes in vivo. The development of novel PET tracers, particularly those labeled with fluorine-18 (t½ ≈ 110 min), is critical for advancing diagnostics and accelerating pharmaceutical development. The success of a PET tracer hinges on the efficient and reliable incorporation of the radionuclide into a biologically active molecule. This necessitates the availability of versatile chemical precursors that can be integrated into multi-step syntheses under the demanding constraints of radiochemistry.

Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate emerges as a uniquely powerful building block for this purpose. Its structure is inherently bifunctional:

-

A Reactive Sulfonyl Chloride (-SO₂Cl) Handle: This group serves as a robust electrophile for covalently linking the precursor to a targeting molecule of interest, typically via the formation of a highly stable sulfonamide bond.

-

An Activated Difluorophenyl Core: The aromatic ring is substituted with two fluorine atoms and two strong electron-withdrawing groups (the sulfonyl moiety and the methyl ester). This electronic arrangement strongly activates the ring for late-stage radiofluorination via Nucleophilic Aromatic Substitution (SₙAr), one of the most reliable methods for [¹⁸F]-incorporation.

This guide details two primary synthetic workflows that leverage these distinct functionalities: Strategy A , a "conjugate-then-label" approach, and Strategy B , a "label-then-conjugate" approach involving the synthesis of a sulfonyl [¹⁸F]fluoride prosthetic group.

Precursor Analysis: Chemical & Physical Properties

A thorough understanding of the precursor is fundamental to its successful application.

| Property | Value |

| Chemical Name | Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate |

| Synonym(s) | Not commonly available |

| CAS Number | 1099632-51-5 |

| Molecular Formula | C₈H₅ClF₂O₄S |

| Molecular Weight | 270.64 g/mol |

| Purity | Typically >98% |

| Storage | Ambient temperature, store in a dry place. The sulfonyl chloride moiety is sensitive to hydrolysis. |

| Safety Information | Harmful if swallowed (H302). Causes skin and serious eye irritation (H315, H319). May cause respiratory irritation (H335).[1] |

Strategy A: Conjugation Followed by Aromatic [¹⁸F]-Labeling

This is often the preferred strategy for complex biomolecules as the challenging radiolabeling step is performed last on a stable, fully characterized precursor. The workflow involves first forming a stable sulfonamide bond between the precursor and an amine-functionalized targeting molecule (TM-NH₂), followed by nucleophilic substitution of an aromatic fluorine with [¹⁸F]fluoride.

Sources

Application Note: Strategic Scaffold Functionalization of Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate

This Application Note is structured to guide researchers through the strategic utilization of Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate (CAS: 1099632-51-5) for high-throughput library generation.

Executive Summary & Strategic Value

In the pursuit of Diversity-Oriented Synthesis (DOS), the selection of "privileged scaffolds" that offer orthogonal reactivity is paramount. Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate represents a high-value tri-functional core. Its utility stems from the distinct electrophilicity of its three reactive sites, allowing for sequential, chemoselective derivatization without the need for extensive protecting group strategies.

This guide details the protocols to exploit these sites in a specific order to maximize yield and purity:

-

Sulfonyl Chloride (C5): Highly reactive, kinetically favored at low temperatures.

-

Aryl Fluoride (C4): Activated for Nucleophilic Aromatic Substitution (SNAr) by the ortho-sulfonyl and para-ester groups.

-

Methyl Ester (C1): The "anchor" point, stable during initial steps, available for late-stage hydrolysis or amidation.

Chemical Logic & Reactivity Profile

To successfully utilize this scaffold, one must understand the electronic push-pull mechanisms governing its reactivity.

The Electrophilic Hierarchy

| Site | Functional Group | Reactivity Mode | Activation Mechanism | Optimal Reaction Stage |

| C5 | Sulfonyl Chloride ( | Nucleophilic Acyl Substitution | High leaving group ability of | Stage 1 (Ambient/Low Temp) |